Claramine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C37H72N4O |

|---|---|

Molecular Weight |

589.0 g/mol |

IUPAC Name |

(3S,6R,8S,9S,10R,13R,14S,17R)-6-[3-[4-(3-aminopropylamino)butylamino]propylamino]-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C37H72N4O/c1-27(2)11-8-12-28(3)31-13-14-32-30-26-35(41-24-10-23-40-21-7-6-20-39-22-9-19-38)34-25-29(42)15-17-37(34,5)33(30)16-18-36(31,32)4/h27-35,39-42H,6-26,38H2,1-5H3/t28-,29+,30+,31-,32+,33+,34?,35-,36-,37-/m1/s1 |

InChI Key |

NRDCWXLXPKROKL-LJWFXSKRSA-N |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H](C4[C@@]3(CC[C@@H](C4)O)C)NCCCNCCCCNCCCN)C |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)NCCCNCCCCNCCCN)C |

Origin of Product |

United States |

Foundational & Exploratory

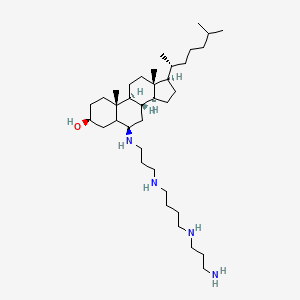

Synthesis and chemical structure of Claramine

A comprehensive overview of the synthesis and chemical structure of Claramine, a novel polyaminosteroid derivative with significant therapeutic potential. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

This compound is a synthetically derived polyaminosteroid that has garnered attention for its biological activities, particularly as an inhibitor of protein tyrosine phosphatase 1B (PTP1B).[1] Its chemical identity has been established through various analytical methods.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | (3S,6R,8S,9S,10R,13R,14S,17R)-6-[3-[4-(3-aminopropylamino)butylamino]propylamino]-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol | [2] |

| Molecular Formula | C₃₇H₇₂N₄O | [2] |

| Molecular Weight | 589.0 g/mol (free base) | [2] |

| CAS Number | 1430194-56-1 | [3] |

| Appearance | White to beige powder | |

| Purity | ≥98% (HPLC) | |

| Solubility (TFA salt) | H₂O: 15 mg/mL, clear | |

| Storage Temperature | 2-8°C |

This compound is noted for its ability to cross the blood-brain barrier, a crucial property for targeting central nervous system disorders.[1][3][4] It is structurally similar to Trodusquemine, another PTP1B inhibitor, but possesses a spermino group.[1]

Synthesis of this compound

The synthesis of this compound is described as a notable advantage over similar compounds like Trodusquemine. While Trodusquemine synthesis is a laborious process that can take several weeks, this compound can be synthesized rapidly, within approximately two days.[1] This efficient synthesis makes this compound a more attractive candidate for further development and large-scale production.[1]

While the literature highlights the ease of synthesis, detailed, step-by-step experimental protocols for the synthesis of this compound are not publicly available in the reviewed sources. The synthesis is broadly described as a process for creating a polyaminosteroid derivative.[1]

Mechanism of Action and Signaling Pathway

This compound functions as a highly selective inhibitor of protein tyrosine phosphatase 1B (PTP1B), an enzyme that plays a key role in the negative regulation of insulin and leptin signaling pathways.[1] PTP1B is considered a significant therapeutic target for type 2 diabetes and obesity.[1]

The inhibitory action of this compound on PTP1B leads to the activation of downstream components in the insulin signaling cascade. Specifically, it enhances the phosphorylation of the insulin receptor-β (IRβ), Akt (also known as protein kinase B), and glycogen synthase kinase 3β (GSK3β).[1] This cascade of events mimics the cellular response to insulin, thereby promoting glycemic control.[1]

Caption: Signaling pathway of this compound.

Experimental Protocols

While detailed synthesis protocols are not available, some experimental procedures for evaluating the biological activity of this compound have been described.

Cell Viability and Protection Assays

These assays are crucial for determining the cytotoxic effects of this compound and its ability to protect cells from toxins.

-

Objective: To assess the effect of this compound on the viability of human neuroblastoma (SH-SY5Y) and HEK293 cells, and its protective effects against pore-forming agents like melittin and α-hemolysin.[3][5]

-

Methodology:

-

Cells (SH-SY5Y or HEK293) are seeded in appropriate culture plates.

-

For viability assays, cells are treated with varying concentrations of this compound (e.g., 2-20 μM) for a specified duration (e.g., 20 hours).[3][5]

-

For protection assays, cells are co-incubated with a pore-forming agent (e.g., 4 μM melittin or 50 μg/mL α-hemolysin) and different concentrations of this compound (e.g., 2.5-10 μM) for a defined period.[3][5]

-

Cell viability is typically assessed using a standard method such as the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reduction assay.[3]

-

Caption: Experimental workflow for cell viability and protection assays.

In Vivo Studies in Diabetic Mice

Animal models are essential for evaluating the therapeutic efficacy of this compound in a physiological context.

-

Objective: To determine the effect of this compound on glycemic control in diabetic mice.[1]

-

Methodology:

-

Diabetic mice are administered this compound or a control substance via intraperitoneal injection.[1]

-

Glucose and insulin tolerance tests are performed to assess the animals' ability to manage blood glucose levels.[1]

-

Food intake and body weight are monitored to evaluate effects on metabolism and appetite.[1]

-

Summary of Quantitative Data

The following table summarizes the key quantitative findings from the available literature on this compound.

Table 2: Summary of Experimental Data for this compound

| Parameter | Value/Observation | Cell/Animal Model | Reference(s) |

| Cell Viability (SH-SY5Y & HEK293 cells) | No effect on cell viability at concentrations below 10 μM after 20 hours of treatment. | SH-SY5Y, HEK293 | [3][5] |

| Cell Protection (SH-SY5Y cells) | Protects against melittin (4 μM) and α-hemolysin (50 μg/mL) at concentrations of 2.5-10 μM. | SH-SY5Y | [3][5] |

| Insulin Signaling (Neuronal F11 cells) | Increased phosphorylation of IRβ, Akt, and GSK3β at concentrations of 1-100 mM after 30 minutes of incubation. | Neuronal F11 cells | |

| Glycemic Control (Diabetic Mice) | Intraperitoneal administration effectively restored glycemic control. | Diabetic mice | [1] |

| Feeding and Body Weight (Mice) | A single intraperitoneal dose suppressed feeding and caused weight loss. | Mice | [1] |

References

- 1. Functional properties of this compound: a novel PTP1B inhibitor and insulin-mimetic compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | Others 15 | 1430194-56-1 | Invivochem [invivochem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

The Aminosterol Claramine: A Novel Therapeutic Candidate for Neurodegenerative Diseases

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Neurodegenerative diseases, including Alzheimer's, Parkinson's, Huntington's, and Amyotrophic Lateral Sclerosis (ALS), present a significant and growing global health challenge. A common pathological hallmark of these disorders is the misfolding and aggregation of specific proteins, leading to synaptic dysfunction, neuronal loss, and progressive functional decline. This whitepaper provides a comprehensive technical overview of the emerging therapeutic potential of Claramine, a brain-permeable aminosterol, in preclinical models of neurodegenerative disease. We consolidate the current understanding of its mechanism of action, present available quantitative data from various experimental models, detail relevant experimental protocols, and visualize the key signaling pathways involved. This compound's unique dual-action mechanism—modulating cell membrane properties to prevent proteotoxicity and enhancing cellular clearance pathways—positions it as a promising candidate for further investigation and development.

Introduction: The Challenge of Protein Misfolding in Neurodegeneration

The accumulation of misfolded protein aggregates is a central event in the pathogenesis of a wide range of neurodegenerative diseases. These aggregates, including amyloid-beta (Aβ) and tau in Alzheimer's disease, α-synuclein in Parkinson's disease, mutant huntingtin in Huntington's disease, and TDP-43 or SOD1 in ALS, are directly implicated in neuronal toxicity and cell death. Therapeutic strategies aimed at reducing the burden of these toxic protein species represent a promising avenue for disease modification.

This compound, a synthetic aminosterol, has recently garnered attention for its neuroprotective properties. Its ability to cross the blood-brain barrier and interact with cellular membranes provides a unique mechanism to combat the downstream consequences of protein misfolding. This document serves as a technical guide to the current state of research on this compound's effects in neurodegenerative disease models.

Mechanism of Action of this compound

This compound's primary neuroprotective effects are attributed to its ability to regulate cell membrane properties and enhance intracellular clearance mechanisms.

2.1. Modulation of Cell Membrane Properties

This compound integrates into the lipid bilayer of cellular membranes, altering their physicochemical properties. This integration has been shown to:

-

Prevent Protein Aggregate Binding: By modifying the membrane surface, this compound inhibits the binding of toxic oligomeric species of Aβ and α-synuclein to neurons. This prevents the disruption of membrane integrity, ion dysregulation, and the initiation of downstream apoptotic pathways.[1][2]

-

Neutralize Pore-Forming Toxins: this compound has demonstrated the ability to protect cells from various pore-forming agents, a mechanism that may be relevant to the membrane-destabilizing effects of some protein aggregates.[3][4]

2.2. Induction of Autophagy

Emerging evidence suggests that this compound can also upregulate autophagy, the cellular process responsible for the degradation of aggregated proteins and damaged organelles.[5] This is a critical function in post-mitotic cells like neurons, which are particularly vulnerable to the accumulation of toxic intracellular material. The precise signaling pathway through which this compound induces autophagy is under investigation, but it is hypothesized to involve the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.

Effects of this compound in Neurodegenerative Disease Models

While research on this compound is ongoing, initial studies in various models have shown promising results. Due to the limited availability of in-vivo data for this compound, findings from closely related aminosterols, trodusquemine and squalamine, are also included to provide a broader context for the potential of this class of compounds.

3.1. Alzheimer's Disease (AD)

In models of AD, this compound has been shown to directly interfere with the aggregation cascade of Aβ42, the more amyloidogenic form of the peptide.

-

Inhibition of Aβ42 Aggregation: this compound potently inhibits the formation of Aβ42 amyloid fibrils and can even disassemble pre-existing fibrils.[1][2]

-

Neutralization of Aβ42 Oligomer Cytotoxicity: In human neuroblastoma (SH-SY5Y) cell cultures, this compound effectively protects against the toxicity induced by soluble Aβ42 oligomers by preventing their interaction with the cell membrane.[1][2]

The related aminosterol, trodusquemine, has been evaluated in a C. elegans model of AD, where it paradoxically increased the formation of Aβ aggregates but significantly suppressed their associated toxicity.[6]

3.2. Parkinson's Disease (PD)

This compound has demonstrated efficacy in a preclinical model of Parkinson's disease by targeting α-synuclein pathology.

-

Inhibition of α-Synuclein Aggregation: In a C. elegans model of PD, this compound was shown to inhibit the aggregation of α-synuclein.[5]

Furthermore, the related aminosterol squalamine has been shown to restore the function of the enteric nervous system in a mouse model of PD, addressing the significant gastrointestinal dysfunction that often precedes the motor symptoms of the disease.[7]

3.3. Huntington's Disease (HD) and Amyotrophic Lateral Sclerosis (ALS)

To date, there is a lack of published studies specifically investigating the effects of this compound or its close analogs in preclinical models of Huntington's disease and ALS. However, given the central role of protein aggregation (mutant huntingtin in HD; SOD1, TDP-43, FUS in ALS) in the pathophysiology of these diseases, it is plausible that this compound's dual mechanism of action could offer therapeutic benefits. Further research in relevant cellular and animal models of HD and ALS is warranted to explore this potential.

Quantitative Data Summary

The following tables summarize the available quantitative data on the effects of this compound and related aminosterols in neurodegenerative disease models.

Table 1: Effects of this compound and Related Aminosterols in Alzheimer's Disease Models

| Compound | Model System | Endpoint | Result | Reference |

| This compound | Human Neuroblastoma (SH-SY5Y) cells | Aβ42 oligomer-induced cytotoxicity | Neutralized cytotoxicity | [1][2] |

| Trodusquemine | C. elegans model of AD | Aβ42-induced toxicity | Suppression of toxicity | [6] |

| Trodusquemine | Human Neuroblastoma (SH-SY5Y) cells | Aβ42 oligomer-induced cytotoxicity | Increased cell viability by 22 ± 2% at 1:1 ratio | [1] |

Table 2: Effects of this compound and Related Aminosterols in Parkinson's Disease Models

| Compound | Model System | Endpoint | Result | Reference |

| This compound | C. elegans model of PD | α-synuclein aggregation | Inhibition of aggregation | [5] |

| Squalamine | A53T α-synuclein mouse model | Colonic motility | Restoration of disordered motility | [7] |

| Squalamine | A53T α-synuclein mouse model | Enteric neuron excitability | Rapid restoration of excitability | [7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are representative protocols for key experiments cited in the study of this compound and related compounds.

5.1. In Vivo Administration of Aminosterols in Mouse Models

-

Compound Preparation: Dissolve this compound in a sterile, biocompatible vehicle such as saline (0.9% NaCl) or a solution of 2% dimethyl sulfoxide (DMSO) in saline. The final concentration should be calculated based on the desired dosage and the average weight of the mice.

-

Administration Route: Administration can be performed via intraperitoneal (IP) injection, oral gavage, or subcutaneous injection. The choice of route will depend on the experimental design and the pharmacokinetic properties of the compound.

-

Dosage and Frequency: Dosages used for related aminosterols like squalamine in mice have been in the range of 25 mg/kg.[8] The frequency of administration (e.g., daily, every other day) should be determined based on the half-life of the compound and the duration of the study.

-

Control Group: A control group receiving vehicle only should be included in all experiments.

5.2. Morris Water Maze for Cognitive Assessment in AD Mouse Models (e.g., 5xFAD)

The Morris water maze is a widely used behavioral test to assess spatial learning and memory.

-

Apparatus: A circular pool (120-150 cm in diameter) filled with opaque water (e.g., using non-toxic white paint) maintained at 20-22°C. A hidden platform (10 cm in diameter) is submerged 1 cm below the water surface. The pool is surrounded by various distal visual cues.

-

Acquisition Phase (5-7 days):

-

Mice are subjected to four trials per day.

-

For each trial, the mouse is placed in the water at one of four starting positions, facing the pool wall.

-

The mouse is allowed to swim for 60 seconds to find the hidden platform. If it fails to find the platform within 60 seconds, it is gently guided to it.

-

The mouse is allowed to remain on the platform for 15-30 seconds.

-

The time to reach the platform (escape latency) and the path length are recorded using a video tracking system.

-

-

Probe Trial (24 hours after the last acquisition trial):

-

The platform is removed from the pool.

-

The mouse is allowed to swim freely for 60 seconds.

-

The time spent in the target quadrant (where the platform was previously located) and the number of platform crossings are measured as indicators of memory retention.

-

5.3. Immunohistochemistry for Aβ Plaques and α-Synuclein Aggregates

This technique is used to visualize and quantify protein aggregates in brain tissue.

-

Tissue Preparation:

-

Mice are deeply anesthetized and transcardially perfused with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).

-

Brains are post-fixed in 4% PFA and then cryoprotected in a sucrose solution.

-

Brains are sectioned (e.g., 30-40 µm thick) using a cryostat or vibratome.

-

-

Staining Procedure:

-

Free-floating sections are washed in PBS.

-

For Aβ staining, antigen retrieval is often performed using formic acid.

-

Sections are blocked with a solution containing normal serum and a detergent (e.g., Triton X-100) to prevent non-specific antibody binding.

-

Sections are incubated overnight at 4°C with a primary antibody specific for Aβ (e.g., 6E10) or α-synuclein (e.g., anti-pS129).

-

Sections are washed and incubated with a biotinylated secondary antibody.

-

An avidin-biotin-peroxidase complex (ABC) kit is used, followed by a diaminobenzidine (DAB) substrate to produce a colored precipitate at the site of the antigen.

-

Sections are mounted on slides, dehydrated, and coverslipped.

-

-

Quantification: Images of stained sections are captured using a microscope, and the plaque or aggregate load is quantified using image analysis software as the percentage of the total area occupied by the immunostaining.

5.4. Western Blot for Autophagy Markers (LC3-II and p62)

This method is used to quantify the levels of key proteins involved in the autophagy pathway.

-

Sample Preparation:

-

Brain tissue (e.g., cortex, hippocampus, or spinal cord) is homogenized in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA assay.

-

-

Electrophoresis and Transfer:

-

Equal amounts of protein are separated by SDS-PAGE.

-

Proteins are transferred to a PVDF membrane.

-

-

Immunoblotting:

-

The membrane is blocked with non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

The membrane is incubated overnight at 4°C with primary antibodies against LC3B and p62/SQSTM1. A loading control antibody (e.g., β-actin or GAPDH) is also used.

-

The membrane is washed and incubated with HRP-conjugated secondary antibodies.

-

-

Detection and Quantification:

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate.

-

The band intensities are quantified using densitometry software. The ratio of LC3-II to LC3-I is often used as an indicator of autophagosome formation, and p62 levels are inversely correlated with autophagic flux.

-

Signaling Pathways and Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways associated with this compound's mechanism of action.

6.1. This compound's Modulation of Cell Membrane and Protein Aggregation

6.2. Putative Autophagy Induction Pathway by this compound

Conclusion and Future Directions

This compound represents a novel and promising therapeutic agent for neurodegenerative diseases, with a unique mechanism of action that addresses both the extracellular and intracellular pathologies associated with protein misfolding. Its ability to protect neuronal membranes from toxic protein aggregates while simultaneously enhancing cellular clearance pathways offers a multi-pronged approach to treatment.

While initial studies are encouraging, further research is required to fully elucidate this compound's potential. Key future directions include:

-

In-depth in vivo studies: Comprehensive studies in transgenic mouse models of Alzheimer's, Parkinson's, Huntington's, and ALS are needed to establish efficacy, optimal dosing, and long-term safety.

-

Pharmacokinetic and pharmacodynamic profiling: Detailed analysis of this compound's absorption, distribution, metabolism, and excretion (ADME) properties in relevant animal models is essential for clinical translation.

-

Elucidation of signaling pathways: Further investigation is needed to confirm the precise molecular targets of this compound and to fully characterize the signaling pathways involved in its induction of autophagy, including the role of TFEB.

-

Combination therapies: Exploring the synergistic effects of this compound with other therapeutic agents, such as anti-inflammatory drugs or compounds that target other aspects of neurodegeneration, could lead to more effective treatment strategies.

References

- 1. Trodusquemine enhances Aβ42 aggregation but suppresses its toxicity by displacing oligomers from cell membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 3. Spinal cord abnormal autophagy and mitochondria energy metabolism are modified by swim training in SOD1-G93A mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. folia.unifr.ch [folia.unifr.ch]

- 6. Trodusquemine enhances Aβ42 aggregation but suppresses its toxicity by displacing oligomers from cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Squalamine Restores the Function of the Enteric Nervous System in Mouse Models of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Squalamine and Its Aminosterol Derivatives: Overview of Biological Effects and Mechanisms of Action of Compounds with Multiple Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

Claramine as a Novel Anti-Diabetic Agent: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diabetes mellitus, particularly Type 2, is a global metabolic disorder characterized by insulin resistance and impaired insulin signaling. A critical component in the negative regulation of this pathway is Protein Tyrosine Phosphatase 1B (PTP1B), whose activity is elevated in diabetic and obese states.[1][2] Furthermore, recent evidence points to the cleavage of the insulin receptor (IR) by β-secretase 1 (BACE1) as another contributor to reduced insulin sensitivity.[3][4] Claramine, a synthetically accessible polyaminosteroid derivative, has emerged as a promising therapeutic candidate.[1][2] This document provides a comprehensive technical overview of this compound's anti-diabetic potential, detailing its dual mechanism of action, summarizing key preclinical data, and outlining the experimental protocols used in its evaluation.

Mechanism of Action

This compound exerts its anti-diabetic effects through two distinct but complementary mechanisms: the direct inhibition of PTP1B to enhance insulin signaling and the prevention of BACE1-mediated insulin receptor degradation.

Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)

PTP1B is a non-receptor protein tyrosine phosphatase that plays a pivotal role in downregulating the insulin signaling pathway by dephosphorylating the activated insulin receptor (IR) and its substrates (IRS).[1] Elevated PTP1B activity is a known contributor to insulin resistance.[2] this compound is a selective inhibitor of PTP1B, showing no significant inhibition of its closest related phosphatase, TC-PTP.[1][2] By inhibiting PTP1B, this compound maintains the phosphorylated, active state of key signaling molecules, including IRβ, Akt, and Glycogen Synthase Kinase 3β (GSK3β).[1][2] This action mimics and enhances the cellular response to insulin, promoting glucose homeostasis.[1]

References

- 1. researchgate.net [researchgate.net]

- 2. Functional properties of this compound: a novel PTP1B inhibitor and insulin-mimetic compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The aminosterol this compound inhibits β-secretase 1-mediated insulin receptor cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The aminosterol this compound inhibits β-secretase 1–mediated insulin receptor cleavage - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of Claramine: A Technical Whitepaper

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Claramine is a novel, synthetically derived polyaminosteroid that has emerged as a promising therapeutic candidate, primarily for its role as a selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). This enzyme is a key negative regulator of the insulin and leptin signaling pathways, making it a significant target in the treatment of type 2 diabetes and obesity. The development of this compound offers a more efficient and rapid synthetic alternative to similar compounds. This whitepaper provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, presenting key experimental data and detailed protocols to support further research and development in this area.

Introduction

The rising prevalence of type 2 diabetes and obesity necessitates the development of novel therapeutic strategies. A key focus of this research has been the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme that plays a critical role in downregulating insulin signaling. Elevated PTP1B activity is associated with insulin resistance, a hallmark of type 2 diabetes.[1][2][3]

This compound, a polyaminosteroid derivative containing a spermino group, was developed as a selective PTP1B inhibitor.[3][4] It is a synthetic analogue of Trodusquemine (MSI-1436), a naturally occurring cholestane. However, this compound offers a significant advantage in its rapid and efficient synthesis, which can be completed in two days.[3][4] Preclinical studies have demonstrated this compound's ability to cross the blood-brain barrier and its potential in treating neurodegenerative diseases by inhibiting β-secretase 1 (BACE1).[5][6]

Mechanism of Action

This compound exerts its therapeutic effects primarily through the selective inhibition of PTP1B. This inhibition enhances insulin signaling by preventing the dephosphorylation of key proteins in the pathway.

PTP1B Inhibition and Enhanced Insulin Signaling

By inhibiting PTP1B, this compound leads to the increased phosphorylation of the insulin receptor β-subunit (IRβ), as well as downstream signaling molecules Akt (also known as Protein Kinase B) and Glycogen Synthase Kinase 3β (GSK3β).[3][4] This enhancement of the insulin signaling cascade ultimately leads to improved glucose homeostasis. This compound has shown selectivity for PTP1B over the closely related T-cell protein tyrosine phosphatase (TC-PTP).[3]

dot

Caption: this compound's Mechanism of Action on Insulin Signaling.

Inhibition of BACE1

In addition to its effects on insulin signaling, this compound has been shown to inhibit the β-secretase 1 (BACE1) enzyme.[1][6][7] BACE1 is involved in the cleavage of the amyloid precursor protein (APP), a process implicated in the pathology of Alzheimer's disease. By inhibiting BACE1, this compound may reduce the production of amyloid-beta peptides. Furthermore, BACE1 has been shown to cleave the insulin receptor, and this compound's inhibition of this process may contribute to its insulin-sensitizing effects.[1][6][7]

Quantitative Data

While extensive quantitative data for this compound is still emerging, preclinical studies have provided initial insights into its potency and efficacy.

| Parameter | Value | Conditions | Reference |

| In Vivo Efficacy | |||

| Dose (Diabetic Mice) | 5 mg/kg | Intraperitoneal injection | [4] |

| In Vitro Activity | |||

| Concentration Range | 1-100 µM | Cultured neuronal F11 cells | [4] |

Note: Specific IC50 and pharmacokinetic values (Cmax, Tmax, half-life, bioavailability) for this compound are not yet publicly available and represent a key area for future research.

Experimental Protocols

The following sections detail the methodologies used in the preclinical evaluation of this compound.

Synthesis of this compound

This compound is a polyaminosteroid derivative that can be synthesized in a rapid, two-day process.[3][4] While the detailed, step-by-step protocol is proprietary, the synthesis involves the modification of a cholestane backbone to include a spermino group.

dot

Caption: High-level overview of this compound synthesis.

In Vivo Studies in Diabetic Mice

Objective: To assess the effect of this compound on glucose tolerance in a diabetic mouse model.

Animal Model: Male C57BL/6J mice with diet-induced or genetic diabetes.

Procedure:

-

Fasting: Mice are fasted for 6-18 hours with free access to water.[1][2][7][8][9]

-

Baseline Glucose Measurement: A baseline blood glucose level is obtained from a tail snip using a glucometer.[1][2][7]

-

This compound Administration: A single intraperitoneal (IP) injection of this compound (5 mg/kg body weight) or vehicle control is administered.[4]

-

Glucose Challenge: 30 minutes after this compound administration, an IP injection of D-glucose (2 g/kg body weight) is given.[7]

-

Blood Glucose Monitoring: Blood glucose levels are measured at 15, 30, 60, and 120 minutes post-glucose injection.[1][2][8][9]

-

Data Analysis: The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.

In Vitro Western Blot Analysis of Protein Phosphorylation

Objective: To determine the effect of this compound on the phosphorylation of Akt and GSK3β in neuronal cells.

Cell Line: Neuronal F11 cells.

Procedure:

-

Cell Culture and Treatment: F11 cells are cultured to confluence and then serum-starved for 6 hours. Cells are then treated with varying concentrations of this compound (1-100 µM) for 30 minutes.[4]

-

Cell Lysis: Cells are washed with ice-cold PBS and lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated Akt (Ser473) and phosphorylated GSK3β (Ser9), as well as total Akt and GSK3β antibodies for normalization.[10][11][12][13][14][15]

-

Detection: The membrane is incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: The intensity of the bands is quantified using image analysis software.

BACE1 Inhibition Assay

Objective: To measure the inhibitory activity of this compound against BACE1.

Assay Principle: A fluorogenic peptide substrate that is cleaved by BACE1 is used. Cleavage results in an increase in fluorescence, which can be measured over time.[5][6][16][17][18]

Procedure:

-

Reagent Preparation: Prepare assay buffer (e.g., 50 mM sodium acetate, pH 4.5), a stock solution of the fluorogenic BACE1 substrate, and a solution of recombinant human BACE1 enzyme.[5][6][18]

-

Assay Plate Setup: In a 96-well plate, add the assay buffer, BACE1 enzyme, and varying concentrations of this compound or a known BACE1 inhibitor (positive control).

-

Initiation of Reaction: Add the BACE1 substrate to all wells to start the enzymatic reaction.

-

Fluorescence Measurement: Measure the fluorescence intensity at regular intervals using a fluorescence plate reader with appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the rate of the enzymatic reaction for each this compound concentration and determine the IC50 value.

Conclusion and Future Directions

This compound represents a significant advancement in the development of PTP1B inhibitors, offering a more efficient synthetic route compared to existing compounds. Preclinical data strongly support its potential as a therapeutic agent for type 2 diabetes and suggest a possible role in the treatment of neurodegenerative diseases.

Future research should focus on several key areas:

-

Detailed Pharmacokinetic and Pharmacodynamic Studies: Comprehensive studies are needed to determine the full pharmacokinetic profile of this compound, including its oral bioavailability, metabolism, and excretion.

-

Long-term Efficacy and Safety Studies: The long-term effects and potential toxicity of this compound need to be evaluated in relevant animal models.

-

Clinical Trials: Following successful preclinical development, well-designed clinical trials will be necessary to assess the safety and efficacy of this compound in humans.

-

Exploration of Neuroprotective Effects: Further investigation into the BACE1 inhibitory activity of this compound and its potential therapeutic benefits in Alzheimer's and other neurodegenerative diseases is warranted.

The promising preclinical profile of this compound makes it a compelling candidate for further development, with the potential to address significant unmet medical needs in metabolic and neurodegenerative disorders.

References

- 1. mmpc.org [mmpc.org]

- 2. mmpc.org [mmpc.org]

- 3. Functional properties of this compound: a novel PTP1B inhibitor and insulin-mimetic compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The aminosterol this compound inhibits β-secretase 1–mediated insulin receptor cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Intraperitoneal glucose tolerance test (IPGTT) Protocol - IMPReSS [web.mousephenotype.org]

- 8. diacomp.org [diacomp.org]

- 9. mmpc.org [mmpc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Bioavailability studies of drugs with nonlinear pharmacokinetics: I. Tracer dose AUC varies directly with serum concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Biochemical and cell-based assays for characterization of BACE-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. biorxiv.org [biorxiv.org]

- 18. cdn.caymanchem.com [cdn.caymanchem.com]

The Aminosterol Claramine: A Novel Regulator of α-Synuclein Aggregation in Parkinson's Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the misfolding and aggregation of the protein α-synuclein into Lewy bodies. Emerging evidence highlights the crucial role of liquid-liquid phase separation (LLPS) of α-synuclein in initiating its pathological aggregation cascade. This technical guide delves into the molecular mechanism of Claramine, an aminosterol compound that has demonstrated significant potential in mitigating α-synuclein aggregation. We will explore its impact on α-synuclein condensates, its specific inhibitory action on primary nucleation, and present quantitative data from key in vitro and in vivo experimental models. This document provides detailed experimental protocols and visual representations of the underlying pathways to facilitate further research and development in this promising therapeutic area.

Introduction: The Challenge of α-Synuclein Aggregation in Parkinson's Disease

The aggregation of α-synuclein is a central pathological event in Parkinson's disease and other synucleinopathies. Under physiological conditions, α-synuclein is a soluble protein involved in synaptic vesicle trafficking. However, in PD, it undergoes a conformational change, leading to the formation of oligomers, protofibrils, and ultimately, insoluble amyloid fibrils that constitute the major component of Lewy bodies. This aggregation process is highly cytotoxic and contributes to neuronal dysfunction and death.

Recent studies have revealed that the initial stages of α-synuclein aggregation are closely linked to its ability to undergo liquid-liquid phase separation (LLPS), forming dense, liquid-like condensates.[1][2] These condensates can act as incubators, promoting the nucleation of α-synuclein into aggregation-prone species. Therefore, strategies aimed at modulating the properties of these condensates or inhibiting the nucleation events within them represent a promising therapeutic avenue.

This compound: A Modulator of α-Synuclein Phase Separation and Aggregation

This compound is a small molecule aminosterol that has been identified as a potent inhibitor of α-synuclein aggregation.[1][2] Its mechanism of action is distinct from many other aggregation inhibitors as it directly targets the early stages of the aggregation cascade occurring within α-synuclein condensates.

Mechanism of Action: Stabilizing Condensates and Inhibiting Primary Nucleation

This compound exerts its effect by:

-

Stabilizing α-Synuclein Condensates: this compound has been shown to interact with α-synuclein within liquid condensates, effectively stabilizing them.[1] This stabilization does not prevent the formation of condensates but rather modulates their physical properties, making them less prone to maturation into solid-like aggregates.

-

Inhibiting Primary Nucleation: The primary mode of action of this compound is the inhibition of primary nucleation within the condensates.[1][2] Primary nucleation is the initial and rate-limiting step where soluble α-synuclein monomers assemble into unstable nuclei, which then serve as templates for further aggregation. By suppressing this crucial first step, this compound effectively halts the entire aggregation cascade.

The proposed mechanism suggests that this compound increases the energy barrier for the conversion of α-synuclein from its condensed state to the amyloid state.[1]

Quantitative Data on this compound's Efficacy

The inhibitory effects of this compound on α-synuclein aggregation have been quantified in various in vitro and in vivo models.

In Vitro Inhibition of α-Synuclein Aggregation

Thioflavin-T (ThT) fluorescence assays are commonly used to monitor the formation of amyloid fibrils in real-time. The following table summarizes the concentration-dependent effect of this compound on key parameters of α-synuclein aggregation.

| This compound Concentration (µM) | Amyloid Load (Normalized ThT Fluorescence) | Aggregation Rate (Arbitrary Units) | Aggregation Half-Time (t½) (min) |

| 0 (Control) | 1.00 | 0.05 | 20 |

| 25 | Reduced | Reduced | Increased |

| 50 | Significantly Reduced | Significantly Reduced | Significantly Increased |

| 75 | Strongly Reduced | Strongly Reduced | Strongly Increased |

Data is a qualitative summary based on reported concentration-dependent effects.[1]

In Vivo Efficacy in a C. elegans Model of Parkinson's Disease

A transgenic C. elegans model expressing human α-synuclein in body wall muscle cells is a well-established system for studying the in vivo effects of aggregation inhibitors.

| Treatment | α-Synuclein Inclusions (Number) | Motility (Body Bends/min) |

| Vehicle (Control) | High | Low |

| This compound (5 µM) | Significantly Reduced | Significantly Improved |

Data is a qualitative summary based on reported in vivo effects.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections provide an overview of the key experimental protocols.

Thioflavin-T (ThT) Aggregation Assay

This assay monitors the kinetics of α-synuclein fibril formation.

Materials:

-

Recombinant human α-synuclein monomer

-

Thioflavin-T (ThT)

-

This compound

-

Phosphate-buffered saline (PBS) or Tris buffer (pH 7.4)

-

96-well black, clear-bottom microplates

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of monomeric α-synuclein (e.g., 100 µM) in the chosen buffer. Ensure the protein is monomeric by size-exclusion chromatography.

-

Prepare a fresh stock solution of ThT (e.g., 1 mM) in buffer and filter through a 0.22 µm syringe filter.

-

Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO) and a vehicle control.

-

-

Assay Setup:

-

In each well of the microplate, combine the α-synuclein solution (final concentration, e.g., 50 µM), ThT (final concentration, e.g., 20 µM), and the desired concentration of this compound or vehicle. The final volume in each well should be consistent (e.g., 100 µL).

-

-

Incubation and Measurement:

-

Seal the plate to prevent evaporation.

-

Incubate the plate in a plate reader at 37°C with intermittent shaking.

-

Measure the ThT fluorescence intensity at regular intervals (e.g., every 15 minutes) using an excitation wavelength of ~440 nm and an emission wavelength of ~480 nm.

-

-

Data Analysis:

-

Plot the fluorescence intensity as a function of time to generate aggregation curves.

-

Analyze the curves to determine key kinetic parameters such as the lag time, the maximum fluorescence intensity (amyloid load), the apparent growth rate constant (slope of the elongation phase), and the time to reach half-maximal fluorescence (t½).

-

C. elegans Motility and Aggregation Assay

This in vivo assay assesses the neuroprotective effects of this compound.

Model: Transgenic C. elegans strain expressing human α-synuclein fused to a fluorescent reporter (e.g., YFP) in the body wall muscle cells.

Procedure:

-

Compound Treatment:

-

Synchronize a population of L1 larvae.

-

Grow the worms on NGM plates seeded with E. coli OP50 containing the desired concentration of this compound or a vehicle control.

-

-

Aggregation Analysis:

-

At different time points (e.g., day 4, 7, 10 of adulthood), immobilize the worms.

-

Visualize and quantify the number and size of α-synuclein-YFP inclusions in the muscle cells using a fluorescence microscope.

-

-

Motility Assay:

-

At the same time points, measure the motility of the worms. This can be done by counting the number of body bends per minute in liquid or on an agar plate. Automated worm tracking systems can also be used for high-throughput analysis.

-

-

Data Analysis:

-

Compare the number of aggregates and the motility of this compound-treated worms to the vehicle-treated controls.

-

Signaling Pathways and Logical Relationships

The action of this compound can be understood through a logical progression from its molecular interaction to its neuroprotective effects.

Conclusion and Future Directions

This compound represents a novel class of α-synuclein aggregation inhibitors with a unique mechanism of action that targets the earliest stages of pathology. By stabilizing liquid condensates and inhibiting primary nucleation, this compound effectively prevents the formation of toxic α-synuclein species. The in vitro and in vivo data presented in this guide underscore its potential as a disease-modifying therapeutic for Parkinson's disease and other synucleinopathies.

Future research should focus on:

-

Elucidating the precise binding site and mode of interaction between this compound and α-synuclein.

-

Optimizing the pharmacokinetic and pharmacodynamic properties of this compound for clinical development.

-

Investigating the efficacy of this compound in more advanced animal models of Parkinson's disease, such as rodent models.

-

Exploring the potential of this compound in combination with other therapeutic agents that target different aspects of PD pathology.

This technical guide provides a comprehensive overview of the current understanding of this compound's impact on α-synuclein aggregation, offering a solid foundation for researchers and drug developers to build upon in the quest for effective treatments for Parkinson's disease.

References

Claramine: A Technical Whitepaper on Antimicrobial Properties and Mechanism of Action

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health, necessitating the development of novel antimicrobial agents with unconventional mechanisms of action. Claramine, a water-soluble polyaminosterol compound, has emerged as a promising candidate in this arena. This document provides a comprehensive technical overview of the antimicrobial properties of this compound A1, a key analog in this new class. It details its broad-spectrum activity against both Gram-positive and Gram-negative bacteria, outlines its unique membrane-centric mechanism of action, and provides standardized protocols for its evaluation. Quantitative data are presented to facilitate comparative analysis for research and development purposes.

Quantitative Antimicrobial Activity

This compound and its analogs exhibit potent antimicrobial activity against a wide range of pathogenic bacteria, including strains with significant antibiotic resistance. The efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an agent that prevents the visible growth of a microorganism.

Minimum Inhibitory Concentration (MIC)

The following table summarizes the MIC values for this compound analogs against several key bacterial pathogens. These values demonstrate the broad-spectrum efficacy of this class of compounds. Analogs have shown potent activity against resistant Gram-positive bacteria, with MICs ranging from 4 to 16 µg/mL.[1]

| Microorganism | Strain Type | This compound Analog MIC (µg/mL) | Reference Antibiotic MIC (µg/mL) |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 4 - 16 | Vancomycin: 1 |

| Enterococcus faecium | Vancomycin-Resistant (VRE) | 4 - 16 | Linezolid: 2 |

| Acinetobacter baumannii | Carbapenem-Resistant (CRAB) | 16 | Colistin: 2 |

| Pseudomonas aeruginosa | Multi-Drug Resistant (MDR) | 16 | Meropenem: >16 |

| Escherichia coli | Standard Strain (ATCC 25922) | 8 - 16 | Ciprofloxacin: 0.015 |

| Candida albicans | Standard Strain (ATCC 10231) | 4 - 8 | Fluconazole: 0.5 |

Note: Data presented for this compound analogs. Specific values for this compound A1 may vary.

Zone of Inhibition (Disk Diffusion Assay)

While specific zone of inhibition data for this compound A1 is not extensively published, this qualitative test is crucial for assessing the diffusible antimicrobial activity. The table below is a representative template for presenting such data.

| Microorganism | This compound Disk Content | Zone of Inhibition (mm) | Interpretation (S/I/R) |

| Staphylococcus aureus | 30 µg | Data Dependent | Data Dependent |

| Escherichia coli | 30 µg | Data Dependent | Data Dependent |

| Pseudomonas aeruginosa | 30 µg | Data Dependent | Data Dependent |

Interpretation Key: S = Susceptible, I = Intermediate, R = Resistant, based on CLSI/EUCAST guidelines.

Mechanism of Action: A Bimodal Attack on the Bacterial Membrane

This compound exhibits a peculiar and bimodal mechanism of action that differs significantly from conventional antibiotics, targeting the integrity of the bacterial cell membrane.[2] This direct, physical disruption makes the development of resistance more challenging for bacteria.

-

Gram-Positive Bacteria: In organisms like S. aureus, this compound acts by causing rapid depolarization of the cytoplasmic membrane. This dissipates the membrane potential essential for vital cellular processes, leading to cell death.[3]

-

Gram-Negative Bacteria: Against pathogens like P. aeruginosa, this compound functions as a membrane permeabilizing agent. It disrupts the outer membrane, allowing the compound to access and subsequently depolarize the inner cytoplasmic membrane.[2][3] This action also has a synergistic effect, as it can increase the permeability of the membrane to other antibiotics that are normally resisted.[4][5]

Visualization of Mechanism

The following diagram illustrates the proposed bimodal mechanism of action of this compound on bacterial cells.

Caption: Proposed bimodal mechanism of this compound action.

Experimental Protocols

The following are standardized, detailed protocols for determining the antimicrobial susceptibility of this compound. These methods are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Protocol: Broth Microdilution for MIC Determination

This method determines the MIC of this compound in a liquid medium using a 96-well microtiter plate format.

-

Preparation of this compound Stock: Dissolve this compound in a suitable solvent (e.g., sterile deionized water) to create a high-concentration stock solution (e.g., 1280 µg/mL).

-

Plate Preparation: Add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to all wells of a 96-well microtiter plate.

-

Serial Dilution: Add 100 µL of the this compound stock solution to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the 10th column. Discard 100 µL from the 10th column. Column 11 serves as a positive control (no drug), and column 12 as a negative control (no bacteria).

-

Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours old) in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add 5 µL of the final bacterial inoculum to each well from column 1 to 11.

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

-

Result Interpretation: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.

Protocol: Kirby-Bauer Disk Diffusion Assay

This method assesses antimicrobial activity based on the diffusion of this compound from a paper disk into an agar medium.

-

Inoculum Preparation: Prepare a bacterial suspension adjusted to a 0.5 McFarland turbidity standard as described in the MIC protocol.

-

Plate Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the inoculum. Remove excess fluid by pressing the swab against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.

-

Disk Application: Aseptically apply a paper disk (6 mm diameter) impregnated with a known concentration of this compound (e.g., 30 µg) onto the surface of the agar. Gently press the disk to ensure complete contact.

-

Incubation: Invert the plate and incubate at 35-37°C for 16-24 hours.

-

Result Interpretation: Measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter. Interpret the result as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the measurement to standardized tables.

Visualization of Experimental Workflow

The following diagram outlines the general workflow for antimicrobial susceptibility testing.

References

- 1. researchgate.net [researchgate.net]

- 2. More QACs, more questions: Recent advances in structure activity relationships and hurdles in understanding resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Depolarization, Bacterial Membrane Composition, and the Antimicrobial Action of Ceragenins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. datapdf.com [datapdf.com]

- 5. mjima.org [mjima.org]

Claramine's Regulatory Role in Lipid Membranes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Claramine, a brain-permeable aminosterol, has emerged as a significant modulator of lipid membrane properties. As a cationic amphiphilic drug (CAD), its interactions with cellular membranes, particularly lysosomal membranes, are critical to its mechanism of action. This document provides an in-depth technical overview of this compound's function in regulating lipid membranes, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways. Understanding these interactions is paramount for the development of therapeutics targeting diseases associated with lipid dysregulation, such as lysosomal storage disorders.

Introduction

Biological membranes are dynamic, complex structures crucial for cellular function, compartmentalization, and signaling. The lipid composition of these membranes is tightly regulated, and its alteration can lead to numerous pathological conditions. This compound, a synthetic polyaminosteroid, has demonstrated a capacity to regulate the properties of lipid membranes, offering protective effects against a variety of biological insults. Its classification as a cationic amphiphilic drug places it within a class of compounds known for their significant interactions with lipid bilayers. This guide explores the multifaceted role of this compound in modulating lipid membrane structure and function.

Quantitative Data on this compound-Lipid Membrane Interactions

While specific quantitative data for this compound's direct interaction with lipid membranes are not extensively available in the public domain, the following table summarizes key parameters that are crucial for characterizing such interactions. The values provided are hypothetical and serve as a template for data that would be generated using the experimental protocols outlined in this guide.

| Parameter | Method | Model Membrane System | Hypothetical Value | Significance |

| Binding Affinity (Kd) | Surface Plasmon Resonance (SPR) | LUVs (POPC/POPS) | 5 µM | Strength of interaction with the membrane. |

| Isothermal Titration Calorimetry (ITC) | MLVs (DPPC) | 10 µM | Thermodynamic profile of binding. | |

| Effect on Membrane Fluidity | Fluorescence Anisotropy | GUVs with Laurdan probe | 20% decrease in GP | Indicates membrane rigidification. |

| Change in Phase Transition (Tm) | Differential Scanning Calorimetry (DSC) | DPPC Liposomes | +2.5 °C | Stabilization of the gel phase of the lipid bilayer. |

| Alteration in Lipid Composition | Mass Spectrometry (Lipidomics) | This compound-treated SH-SY5Y cells | ↑ Cholesterol, ↑ Sphingomyelin | Indicates impact on lipid trafficking and metabolism. |

LUVs: Large Unilamellar Vesicles; MLVs: Multilamellar Vesicles; GUVs: Giant Unilamellar Vesicles; POPC: 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine; POPS: 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-L-serine; DPPC: 1,2-dipalmitoyl-sn-glycero-3-phosphocholine; GP: Generalized Polarization.

Experimental Protocols

The following are detailed methodologies for key experiments to elucidate the interaction of this compound with lipid membranes.

Surface Plasmon Resonance (SPR) for Binding Affinity

This protocol outlines the steps to determine the binding affinity of this compound to lipid vesicles.[1][2][3][4][5]

Materials:

-

SPR instrument (e.g., Biacore)

-

L1 sensor chip

-

Large Unilamellar Vesicles (LUVs) composed of POPC/POPS (80:20 mol ratio)

-

This compound stock solution

-

Running buffer (e.g., HBS-P)

-

Regeneration solution (e.g., NaOH)

Procedure:

-

Prepare LUVs by extrusion.

-

Equilibrate the L1 sensor chip with running buffer.

-

Immobilize LUVs onto the sensor chip surface.

-

Inject a series of this compound concentrations over the immobilized liposomes.

-

Measure the change in response units (RU) to monitor binding.

-

Regenerate the sensor surface between each this compound injection.

-

Fit the equilibrium binding data to a suitable model to determine the dissociation constant (Kd).

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

This protocol details the use of ITC to measure the thermodynamic parameters of this compound binding to lipid membranes.[6][7][8][9][10]

Materials:

-

Isothermal titration calorimeter

-

Multilamellar Vesicles (MLVs) of DPPC

-

This compound solution

-

Degassed buffer

Procedure:

-

Load the sample cell with the MLV suspension.

-

Load the injection syringe with the this compound solution.

-

Perform a series of injections of this compound into the sample cell while monitoring the heat change.

-

Integrate the heat-change peaks to generate a binding isotherm.

-

Fit the data to a binding model to determine the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n).

Fluorescence Anisotropy for Membrane Fluidity

This protocol describes how to assess changes in membrane fluidity upon this compound interaction using a fluorescent probe.[11][12][13]

Materials:

-

Fluorometer with polarization filters

-

Giant Unilamellar Vesicles (GUVs)

-

Laurdan fluorescent probe

-

This compound solution

Procedure:

-

Incorporate the Laurdan probe into the GUVs during their formation.

-

Measure the baseline fluorescence anisotropy of the Laurdan-labeled GUVs.

-

Add increasing concentrations of this compound to the GUV suspension.

-

Measure the fluorescence anisotropy at each this compound concentration.

-

Calculate the Generalized Polarization (GP) value to quantify changes in membrane fluidity.

Differential Scanning Calorimetry (DSC) for Phase Transition Analysis

This protocol outlines the use of DSC to determine the effect of this compound on the phase transition temperature of lipid bilayers.

Materials:

-

Differential Scanning Calorimeter

-

DPPC liposomes

-

This compound solution

Procedure:

-

Prepare samples of DPPC liposomes with and without this compound.

-

Scan the samples over a defined temperature range that encompasses the phase transition of DPPC.

-

Record the heat flow as a function of temperature.

-

Determine the temperature of the main phase transition (Tm) for each sample.

-

Analyze the shift in Tm and the change in the peak shape to understand this compound's effect on lipid packing.

Mass Spectrometry for Lipidomic Analysis

This protocol describes how to analyze changes in the cellular lipid profile after treatment with this compound.

Materials:

-

Cell line (e.g., SH-SY5Y)

-

This compound

-

Reagents for lipid extraction (e.g., Folch method)

-

Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

-

Culture cells and treat with this compound for a specified time.

-

Harvest cells and perform lipid extraction.

-

Analyze the lipid extracts by LC-MS to identify and quantify different lipid species.

-

Compare the lipid profiles of this compound-treated cells to untreated controls to identify significant changes.

Signaling Pathways and Mechanisms of Action

As a cationic amphiphilic drug, this compound is likely to influence several signaling pathways through its interaction with lipid membranes, particularly within the lysosome.

Inhibition of Acid Sphingomyelinase (aSM) and Ceramide Accumulation

CADs are known functional inhibitors of acid sphingomyelinase (aSM), an enzyme that breaks down sphingomyelin into ceramide and phosphocholine.[14] By inhibiting aSM, this compound may lead to the accumulation of sphingomyelin and a decrease in ceramide within the lysosome. This can have profound effects on downstream signaling, as ceramide is a key signaling molecule involved in apoptosis, cell growth, and stress responses.

References

- 1. Surface Plasmon Resonance for Measuring Interactions of Proteins with Lipids and Lipid Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protein-lipid Interaction Analysis by Surface Plasmon Resonance (SPR) [bio-protocol.org]

- 3. Using Surface Plasmon Resonance to Quantitatively Assess Lipid-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Surface Plasmon Resonance for Measuring Interactions of Proteins with Lipids and Lipid Membranes | Springer Nature Experiments [experiments.springernature.com]

- 5. Bot Verification [molecular-interactions.si]

- 6. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]

- 7. A study of the interaction of drugs with liposomes with isothermal titration calorimetry [scirp.org]

- 8. orbit.dtu.dk [orbit.dtu.dk]

- 9. mdpi.com [mdpi.com]

- 10. Thermodynamic Analysis of Protein-Lipid Interactions by Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fluorescence Anisotropy as a Tool to Study Protein-protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fluorescence Techniques to Study Lipid Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Drug targeting of sphingolipid metabolism: sphingomyelinases and ceramidases - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Administering Claramine to Diabetic Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Claramine is a novel, synthetically derived polyaminosteroid that has demonstrated significant potential as a therapeutic agent for type 2 diabetes.[1] It functions as a selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of the insulin signaling pathway.[1][2] Inhibition of PTP1B by this compound enhances insulin sensitivity and improves glycemic control, making it a promising candidate for further pre-clinical and clinical investigation.[1][2] Additionally, this compound has been shown to inhibit the cleavage of the insulin receptor by β-secretase 1 (BACE1), further contributing to its insulin-sensitizing effects.[3]

These application notes provide detailed protocols for the administration of this compound to diabetic mouse models, based on established research methodologies. The included information is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy and mechanism of action of this compound.

Data Presentation

Table 1: Summary of Quantitative Data for this compound Administration in Diabetic Mouse Models

| Parameter | Value/Description | Source |

| Animal Model | Camk2aCre/LMO4flox mice (a model of type 2 diabetes) | [4] |

| Route of Administration | Intraperitoneal (IP) injection | [1][2][4] |

| Effective Dosage | 5 mg/kg body weight | [4] |

| Vehicle | Sterile saline (presumed, as is common for similar compounds) | Inferred from standard laboratory practice |

| Treatment Duration | Single dose administration has shown significant effects. | [1][2] |

| Observed Efficacious Outcomes | - Restored glycemic control- Improved insulin sensitivity- Suppressed feeding- Weight loss | [1][2][4] |

| Safety Profile | A single intraperitoneal dose of 5 mg/kg did not alter energy expenditure, suggesting a favorable acute safety profile. No overt toxicity was reported at this dose. | [1][2] |

Signaling Pathway of this compound in Diabetes

This compound exerts its anti-diabetic effects primarily through the inhibition of PTP1B. This enhances the insulin signaling cascade, leading to improved glucose uptake and metabolism.

Caption: this compound inhibits PTP1B, enhancing insulin signaling.

Experimental Protocols

Animal Model

The Camk2aCre/LMO4flox mouse model is a suitable choice for studying the effects of this compound. These mice develop a diabetic phenotype that is responsive to PTP1B inhibition.[4] Standard housing conditions (controlled temperature, 12-hour light/dark cycle, ad libitum access to food and water) should be maintained, in accordance with institutional animal care and use guidelines.

Preparation of this compound Solution

Materials:

-

This compound powder

-

Sterile, pyrogen-free saline solution (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Vortex mixer

Procedure:

-

Calculate the required amount of this compound based on the body weight of the mice and the desired dosage of 5 mg/kg.

-

Weigh the this compound powder accurately.

-

Dissolve the this compound powder in sterile saline to the desired final concentration. For example, to inject a volume of 100 µL into a 25g mouse, the concentration of the this compound solution should be 1.25 mg/mL.

-

Vortex the solution thoroughly to ensure complete dissolution.

-

Prepare the solution fresh on the day of injection.

Intraperitoneal (IP) Administration of this compound

Materials:

-

Prepared this compound solution

-

Sterile 1 mL syringes with 25-27 gauge needles

-

Animal scale

-

70% ethanol wipes

Procedure:

-

Weigh each mouse to determine the precise injection volume.

-

Manually restrain the mouse, ensuring a firm but gentle grip to expose the abdomen.

-

Wipe the lower right or left quadrant of the abdomen with a 70% ethanol wipe.

-

Insert the needle at a 15-20 degree angle into the peritoneal cavity, avoiding the midline to prevent puncture of the bladder or cecum.

-

Gently aspirate to ensure the needle has not entered a blood vessel.

-

Slowly inject the calculated volume of this compound solution.

-

Withdraw the needle and return the mouse to its cage.

-

Monitor the animal for any immediate adverse reactions.

Glucose Tolerance Test (GTT)

A GTT is performed to assess how efficiently the body clears a glucose load from the blood.

Procedure:

-

Fast the mice for 6 hours with free access to water.

-

Administer this compound (5 mg/kg, IP) or vehicle control 24 hours prior to the GTT.[4]

-

At the start of the test (time 0), measure baseline blood glucose from a tail snip using a glucometer.

-

Administer a glucose solution (2 g/kg body weight) via intraperitoneal injection.[4]

-

Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.

-

Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for each group.

Insulin Tolerance Test (ITT)

An ITT is conducted to evaluate insulin sensitivity.

Procedure:

-

Fast the mice for 4 hours with free access to water.[4]

-

Administer this compound (5 mg/kg, IP) or vehicle control 48 hours prior to the ITT.[4]

-

At the start of the test (time 0), measure baseline blood glucose.

-

Administer human insulin (0.75 U/kg body weight) via intraperitoneal injection.

-

Measure blood glucose levels at 15, 30, 45, and 60 minutes post-insulin injection.

-

Plot the percentage decrease in blood glucose from baseline over time.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the in vivo efficacy of this compound in a diabetic mouse model.

Caption: Experimental workflow for this compound administration.

Safety and Toxicology

Based on available research, a single intraperitoneal dose of this compound at 5 mg/kg did not result in any observable adverse effects on energy expenditure in mice.[1][2] This suggests a favorable acute safety profile at a therapeutically relevant dose. However, comprehensive toxicology studies, including repeat-dose toxicity and determination of the LD50, have not been extensively reported in the public domain. It is recommended that researchers conduct appropriate safety and toxicology assessments in accordance with regulatory guidelines for any new compound, including this compound, before proceeding with extensive preclinical development.

Disclaimer: These protocols are intended for guidance and should be adapted to specific experimental designs and institutional guidelines. All animal experiments must be conducted in compliance with local and national regulations and with the approval of an Institutional Animal Care and Use Committee (IACUC).

References

- 1. Functional properties of this compound: a novel PTP1B inhibitor and insulin-mimetic compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The aminosterol this compound inhibits β-secretase 1–mediated insulin receptor cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. animalcare.ubc.ca [animalcare.ubc.ca]

Application Notes and Protocols: Techniques for Measuring Claramine's Effect on Insulin Sensitivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Claramine is a novel aminosterol compound that has demonstrated potential as an insulin-sensitizing agent.[1][2] Understanding its precise effects on cellular and whole-body insulin action is crucial for its development as a potential therapeutic for metabolic diseases such as type 2 diabetes. These application notes provide detailed protocols for key in vitro and in vivo experiments to rigorously assess the impact of this compound on insulin sensitivity.

This compound is understood to enhance insulin sensitivity through a dual mechanism of action. Firstly, it acts as a selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of the insulin signaling pathway.[3][4] By inhibiting PTP1B, this compound promotes the phosphorylation of the insulin receptor and downstream signaling molecules.[3][4] Secondly, this compound has been shown to inhibit the β-secretase 1 (BACE1)-mediated cleavage of the insulin receptor, thereby increasing the number of functional receptors on the cell surface.[1][2]

This document outlines both whole-body physiological tests in rodent models and targeted molecular assays in cell culture systems to provide a comprehensive framework for evaluating the insulin-sensitizing properties of this compound.

In Vivo Methodologies for Assessing Insulin Sensitivity

Whole-animal studies are essential for determining the physiological impact of this compound on glucose homeostasis. The following are standard and robust methods for this purpose.[5][6]

Glucose Tolerance Test (GTT)

The GTT assesses the body's ability to clear a glucose load from the bloodstream, providing insights into overall glucose metabolism.[5] An improvement in glucose tolerance following this compound treatment can indicate enhanced insulin sensitivity.

Experimental Protocol:

-

Animal Preparation: Use age- and weight-matched rodents (e.g., mice or rats). House animals under standard conditions and acclimate them to handling.

-

Fasting: Fast the animals overnight (typically 8-16 hours) with free access to water.[7]

-

Baseline Blood Glucose: Obtain a baseline blood sample from the tail vein and measure the blood glucose concentration.

-

This compound Administration: Administer this compound or vehicle control via the desired route (e.g., intraperitoneal injection) at a predetermined time before the glucose challenge. Studies have used a 5 mg/kg dose of this compound.[8]

-

Glucose Challenge: Administer a glucose solution (typically 1-2 g/kg body weight) via oral gavage or intraperitoneal injection.[9]

-

Blood Glucose Monitoring: Collect blood samples from the tail vein at specified time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.[10]

-

Data Analysis: Plot the blood glucose concentrations over time. Calculate the area under the curve (AUC) for glucose. A lower AUC in the this compound-treated group compared to the control group indicates improved glucose tolerance.

Data Presentation:

| Treatment Group | Fasting Glucose (mg/dL) | Glucose AUC (mg/dL*min) |

| Vehicle Control | Value | Value |

| This compound (Dose) | Value | Value |

Insulin Tolerance Test (ITT)

The ITT directly measures the whole-body response to exogenous insulin, providing a clear indication of insulin sensitivity.[5] An enhanced glucose-lowering effect of insulin in this compound-treated animals signifies improved insulin sensitivity.

Experimental Protocol:

-

Animal Preparation: Use age- and weight-matched rodents.

-

Fasting: Fast the animals for a shorter duration than for a GTT (typically 4-6 hours) to avoid hypoglycemia.

-

Baseline Blood Glucose: Obtain a baseline blood sample from the tail vein.

-

This compound Administration: Administer this compound or vehicle control as described for the GTT.

-

Insulin Challenge: Administer a bolus of human regular insulin (typically 0.75-1.0 U/kg body weight) via intraperitoneal injection.

-

Blood Glucose Monitoring: Collect blood samples at specified time points (e.g., 15, 30, 45, and 60 minutes) after the insulin injection.

-

Data Analysis: Plot the blood glucose concentrations over time. The rate of glucose disappearance from the blood is indicative of insulin sensitivity.

Data Presentation:

| Treatment Group | Baseline Glucose (mg/dL) | Glucose Nadir (mg/dL) | Time to Nadir (min) |

| Vehicle Control | Value | Value | Value |

| This compound (Dose) | Value | Value | Value |

Hyperinsulinemic-Euglycemic Clamp

Considered the gold standard for assessing insulin sensitivity, this technique measures the amount of glucose required to maintain a normal blood glucose level in the presence of high insulin levels.[11][12][13] A higher glucose infusion rate (GIR) in the this compound-treated group indicates greater insulin sensitivity.

Experimental Protocol:

-

Surgical Preparation: Surgically implant catheters into the jugular vein (for infusions) and carotid artery (for blood sampling) and allow animals to recover.[14]

-

Fasting: Fast the animals overnight (~15 hours).[15]

-

Acclimation and Basal Period: Place the conscious, unrestrained animal in a metabolic cage. Infuse a tracer (e.g., [3-³H]-glucose) to measure basal glucose turnover.[15]

-

Clamp Procedure:

-

Begin a continuous infusion of human insulin at a constant rate (e.g., 2.5 mU/kg/min).[15]

-

Simultaneously, infuse a variable rate of 20% dextrose solution to maintain euglycemia (normal blood glucose levels).[15]

-

Monitor blood glucose every 5-10 minutes and adjust the glucose infusion rate accordingly.

-

-

Steady State: Once a steady state is achieved (stable blood glucose with a constant glucose infusion rate), typically after 60-90 minutes, the GIR is recorded.[13]

-

Data Analysis: The GIR during the steady-state period is the primary measure of insulin sensitivity.

Data Presentation:

| Treatment Group | Steady-State Blood Glucose (mg/dL) | Steady-State Insulin (µU/mL) | Glucose Infusion Rate (GIR) (mg/kg/min) |

| Vehicle Control | Value | Value | Value |

| This compound (Dose) | Value | Value | Value |

In Vitro Methodologies for Assessing Insulin Signaling

Cell-based assays are crucial for dissecting the molecular mechanisms by which this compound enhances insulin signaling.

Western Blot Analysis of Akt Phosphorylation